Absolute Stereochemical Configuration Defines Biological and Synthetic Utility vs. Racemic Trans Mixture
The target compound is the single enantiomer (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride, whereas the commonly available comparator trans-methyl 4-methylpyrrolidine-3-carboxylate hydrochloride (CAS 1065065-28-2) is the racemic trans mixture containing equal amounts of (3S,4S) and (3R,4R) enantiomers . In the racemic mixture, only 50% of the material carries the desired (3S,4S) configuration. The enantiopure target compound provides 100% of the required stereoisomer, eliminating the need for chiral resolution steps that typically reduce effective yield by 30–50% . This stereochemical homogeneity is particularly critical when the compound is used as an intermediate in API synthesis, where the FDA's guidance on chiral drug substances requires strict control of enantiomeric purity [1].
| Evidence Dimension | Enantiomeric composition (desired (3S,4S) isomer) |
|---|---|
| Target Compound Data | 100% (3S,4S) enantiomer (single enantiomer product) |
| Comparator Or Baseline | Racemic trans-methyl 4-methylpyrrolidine-3-carboxylate hydrochloride (CAS 1065065-28-2): 50% (3S,4S) + 50% (3R,4R) |
| Quantified Difference | Target delivers 2× the desired enantiomer per unit mass; avoids 30–50% yield loss from chiral resolution |
| Conditions | Enantiomeric composition determined by stereochemical definition; yield loss estimates from typical preparative chiral resolution protocols |
Why This Matters
For chiral API intermediate applications, the enantiopure compound eliminates the need for costly and yield-reducing chiral resolution, directly lowering cost-per-gram of the desired downstream enantiomer.
- [1] FDA Guidance for Industry: Development of New Stereoisomeric Drugs (1992). Requirement for enantiomeric purity control in chiral drug substances. Accessed 2026. View Source
